![molecular formula C11H8O4S B1445670 [5-(2-Furoyl)-2-thienyl]acetic acid CAS No. 1447966-09-7](/img/structure/B1445670.png)
[5-(2-Furoyl)-2-thienyl]acetic acid
Overview
Description
“[5-(2-Furoyl)-2-thienyl]acetic acid” is a chemical compound with the molecular formula C11H8O4S and a molecular weight of 236.24 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “[5-(2-Furoyl)-2-thienyl]acetic acid” is represented by the formula C11H8O4S . The exact structure would require more specific information or advanced tools to determine.Physical And Chemical Properties Analysis
The physical and chemical properties of “[5-(2-Furoyl)-2-thienyl]acetic acid” are not fully detailed in the available resources. It’s known that the compound has a molecular weight of 236.24 , but other properties like boiling point, melting point, and solubility are not specified.Scientific Research Applications
-
Microbial Degradation of Furanic Compounds
- Field : Applied Microbiology and Biotechnology .
- Application : The microbial metabolism of furanic compounds, especially furfural and 5-hydroxymethylfurfural (HMF), is gaining interest due to their occurrence in lignocellulosic hydrolysates . These compounds are also widespread in nature and in human processed foods, and are produced in industry .
- Methods : Microorganisms degrade furanic compounds through a variety of defense mechanisms, such as the oxidation and/or reduction to the furanic alcohol and acid forms . These reactions constitute the initial steps of the biological pathways for furfural and HMF degradation .
- Results : The genetic and biochemical characterization of the microbial metabolism of furanic compounds holds great promises for industrial applications such as the biodetoxifcation of lignocellulosic hydrolysates and the production of value-added compounds such as 2,5-furandicarboxylic acid .
-
Degradation Pathways of Furfural and 5-(Hydroxymethyl)Furfural
- Field : Industrial Fermentation .
- Application : The degradation pathways of furfural and 5-(hydroxymethyl)furfural (HMF) by Cupriavidus basilensis HMF14 are being studied . These pathways are important for the detoxification of lignocellulosic hydrolysates, which contain these toxic furan derivatives .
- Methods : The first step of the proposed pathway involves an acyl-CoA synthetase to produce 2-furoyl-CoA from 2-furoic acid .
- Results : The identification of these pathways enabled the construction of an HMF and furfural-metabolizing Pseudomonas putida .
-
2-Furoic Acid
- Field : Food Science .
- Application : 2-Furoic acid is most widely encountered in food products as a preservative and a flavouring agent, where it imparts a sweet, earthy flavour .
- Methods : The compound can be synthesized by the oxidation of either furfuryl alcohol or furfural .
- Results : The current industrial route involves the Cannizaro reaction of furfural in an aqueous NaOH solution .
-
2-Furoic Acid
- Field : Food Science .
- Application : 2-Furoic acid is most widely encountered in food products as a preservative and a flavouring agent, where it imparts a sweet, earthy flavour .
- Methods : The compound can be synthesized by the oxidation of either furfuryl alcohol or furfural .
- Results : The current industrial route involves the Cannizaro reaction of furfural in an aqueous NaOH solution .
properties
IUPAC Name |
2-[5-(furan-2-carbonyl)thiophen-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4S/c12-10(13)6-7-3-4-9(16-7)11(14)8-2-1-5-15-8/h1-5H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPOMKQLDQGSKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Furoyl)-2-thienyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



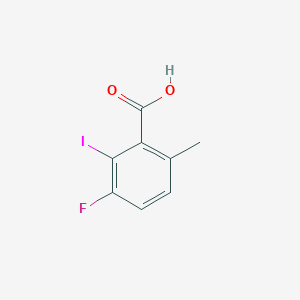
![tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1445589.png)
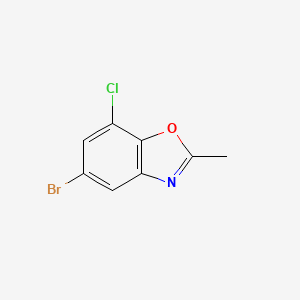

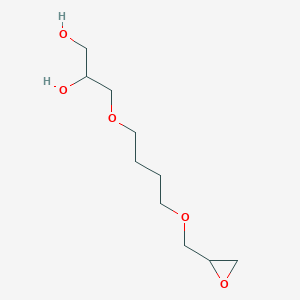
![2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445594.png)
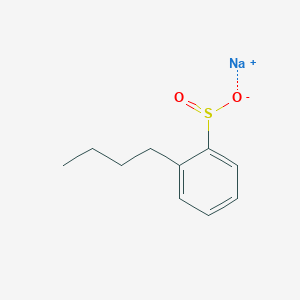
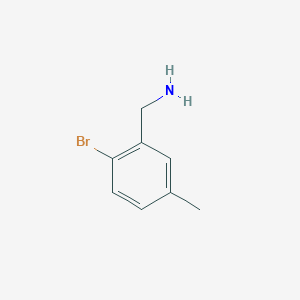
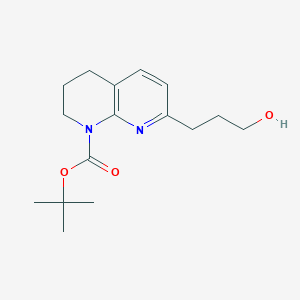
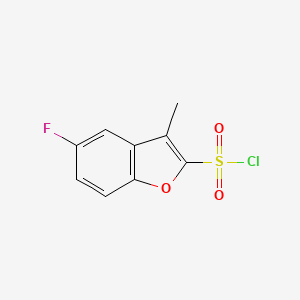

![1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine](/img/structure/B1445604.png)

![6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B1445610.png)